molecular formula C14H14N2O B3336907 1-(4-Methylphenyl)-3-phenylurea CAS No. 4300-33-8

1-(4-Methylphenyl)-3-phenylurea

Cat. No.: B3336907
CAS No.: 4300-33-8
M. Wt: 226.27 g/mol
InChI Key: AGZGRJNNPSJVKR-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-phenylurea is an organic compound belonging to the class of ureas It is characterized by the presence of a phenyl group and a methyl group attached to the nitrogen atom of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-3-phenylurea can be synthesized through the reaction of 4-methylphenyl isocyanate with aniline under controlled conditions. The reaction typically involves heating the reactants in an inert solvent, such as dichloromethane, to facilitate the formation of the urea linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-3-phenylurea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can lead to the formation of amines.

  • Substitution: Substitution reactions at the phenyl rings can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of this compound carbonyl derivatives.

  • Reduction: Formation of this compound amines.

  • Substitution: Introduction of different functional groups on the phenyl rings.

Scientific Research Applications

1-(4-Methylphenyl)-3-phenylurea has found applications in various scientific fields:

  • Chemistry: It serves as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: The compound is used in biological studies to investigate protein interactions and enzyme inhibition.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in drug discovery.

  • Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism by which 1-(4-Methylphenyl)-3-phenylurea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Phenylurea: A simpler urea derivative without the methyl group.

  • Methylurea: A urea derivative with a methyl group but lacking the phenyl group.

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Properties

IUPAC Name

1-(4-methylphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11-7-9-13(10-8-11)16-14(17)15-12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZGRJNNPSJVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341306
Record name 1-(4-methylphenyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4300-33-8
Record name 1-(4-methylphenyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4300-33-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Watanabe et al. (J. Chem. Soc., Chem. Commun. (1990) 1497) reported a synthesis of N,N'-diphenylurea in 92% yield by dehydrogenating formanilide in the presence of aniline and a ruthenium catalyst: ##STR2## Watanabe et al. prepared numerous symmetric N,N'-diarylureas in this manner. In contrast, N-phenyl-N'-p-tolylurea was not obtained selectively from the reaction of formanilide and p-toluidine. Instead, a mixture of three ureas -- N,N'-diphenylurea (19%), N,N'-di-p-tolylurea (21%), and the unsymmetric product, N-phenyl-N'-p-tolylurea (38%) -- was obtained:
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N,N'-diarylureas
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Synthesis routes and methods II

Procedure details

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar was charged with phenylurea (100 mg, 0.734 mmol, 1 equivalent), potassium phosphate (234 mg, 1.10 mmol, 1.5 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) (6.7 mg, 0.00734 mmol, 0.01 equivalents) and phosphine ligand (0.029 mmol, 0.04 equivalents). Then 1,2-dimethoxyethane (1.34 mL) was syringed into the vial. After stirring the mixture for 1 hour at room temperature, 4-chlorotoluene (96 μL, 0.808 mmol, 1.1 equivalents) was added. The vial was sealed with a crimp top and placed in a heating block at 85° C. After 15 hours, the reaction vial was cooled to room temperature and brought out of the glovebox. The reaction solution was diluted with dimethylformamide (0.6 mL) and stirred for 15 minutes. The slurry was then filtered through a pad of diatomaceous earth. The vial was rinsed with dimethylformamide (0.6 mL) before passing through the filter. The combined filtrate was concentrated on a rotary evaporator to furnish an orange oil. A 1:1 mixture of methanol:water (3.5 mL) was added dropwise to the crude concentrate, leading to the precipitation of product. The solids were collected by filtration and washed with 1:1 methanol:water (3 mL). The isolated product urea was dried in a vacuum oven for 6 hours at 60° C./150 mm Hg. (literature reference: Kotecki B J, et al. Org. Lett. 2009; 11: 947-950). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.52 (t, J=22.7 Hz, 2H), 7.42 (dd, J=8.5, 1.0 Hz, 2H), 7.31 (t, J=5.4 Hz, 2H), 7.26 (dd, J=10.7, 5.2 Hz, 2H), 7.07 (d, J=8.2 Hz, 2H), 6.95 (dd, J=10.5, 4.2 Hz, 1H), 2.24 (s, 3H).
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100 mg
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potassium phosphate
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234 mg
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reactant
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0.029 mmol
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6.7 mg
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catalyst
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96 μL
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0.6 mL
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3.5 mL
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1.34 mL
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Synthesis routes and methods III

Procedure details

Ten milliliters of nitrobenzene, 100 milliliters of tetrahydrofuran, 1.0 gram potassium acetate, 1.0 gram selenium and 21.4 grams of p-toluidine are charged to the autoclave which is then flushed and pressured to 800 psig with carbon monoxide. The temperature is raised to 180° C. for one hour giving 1-p-tolyl-3-phenylurea as product.
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potassium acetate
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1 g
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1 g
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21.4 g
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reactant
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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